molecular formula C11H11ClF2O B1328088 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane CAS No. 898761-51-8

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane

Cat. No.: B1328088
CAS No.: 898761-51-8
M. Wt: 232.65 g/mol
InChI Key: FMVULPZVWDHUBG-UHFFFAOYSA-N
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Description

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane typically involves the reaction of 3,4-difluorobenzene with a chlorinating agent, followed by the introduction of a pentanone moiety. One common method involves the Friedel-Crafts acylation reaction, where 3,4-difluorobenzene reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-chloro-1-(3,4-difluorophenyl)pentanoic acid.

    Reduction: Formation of 5-chloro-1-(3,4-difluorophenyl)-1-pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effect on cellular processes.

    Medicine: Explored as a potential pharmaceutical intermediate. Its derivatives may possess therapeutic properties and are studied for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its halogenated structure imparts specific properties that are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ketone group allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(3,4-difluorophenyl)-1-pentanol: A reduced form of the compound with an alcohol group instead of a ketone.

    5-Chloro-1-(3,4-difluorophenyl)pentanoic acid: An oxidized form with a carboxylic acid group.

    (1S)-5-chloro-1-(3,4-difluorophenyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with additional fluorine and a tetrahydroisoquinoline ring.

Uniqueness

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane is unique due to its specific combination of halogen atoms and a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-1-(3,4-difluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVULPZVWDHUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645167
Record name 5-Chloro-1-(3,4-difluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-51-8
Record name 5-Chloro-1-(3,4-difluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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